oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine
Description
This compound is a tryptamine derivative featuring a 5-benzyloxy-substituted indole core and an ethylmethylamine side chain at the 3-position of the indole ring. The oxalic acid serves as a counterion, forming a stable salt to enhance solubility and bioavailability. Structurally, it combines the indole scaffold—common in neurotransmitters like serotonin—with a bulky benzyloxy group and tertiary amine modifications. These features are critical for its biological activity, particularly as a selective monoamine oxidase-B (MAO-B) inhibitor .
Structure
3D Structure of Parent
Properties
CAS No. |
5599-46-2 |
|---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-ethyl-N-methyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-3-22(2)12-11-17-14-21-20-10-9-18(13-19(17)20)23-15-16-7-5-4-6-8-16;3-1(4)2(5)6/h4-10,13-14,21H,3,11-12,15H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ZPJPHTSJFDCVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The most widely employed strategy involves nucleophilic acyl substitution using ethyl oxalyl chloride (or chloroglyoxylate) as the electrophilic oxalyl donor. This method leverages the reactivity of primary or secondary amines with oxalyl chloride derivatives to form amide bonds.
In a representative procedure, 2-amino-5-nitrobenzamide reacts with ethyl chloroglyoxylate in tetrahydrofuran (THF) under ice-cooling, mediated by triethylamine (TEA). The amine nucleophile attacks the carbonyl carbon of the oxalyl chloride, displacing chloride and forming an intermediate oxamate ester. Subsequent acid work-up yields ethyl [2-(aminocarbonyl)-4-nitrophenyl]amino}(oxo)acetate at 45% yield.
Solvent and Base Optimization
Reaction efficiency heavily depends on solvent polarity and base selection:
| Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|
| THF | Triethylamine | 0°C → RT | 45% | |
| DCM | Triethylamine | 0°C → RT | 99% | |
| Pyridine | Pyridine | 35°C | 45% |
Dichloromethane (DCM) demonstrates superior performance, achieving near-quantitative yields due to its ability to stabilize ionic intermediates. Pyridine, acting as both base and solvent, shows reduced efficiency, likely due to increased steric hindrance.
Stepwise Coupling Approaches
Indole Core Functionalization Prior to Oxalylation
An alternative route involves pre-functionalizing the indole moiety before introducing the oxalic acid derivative. For instance, 5-(benzyloxy)-1H-indole-3-ethylamine is first alkylated with ethylmethylamine to form {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine. Subsequent reaction with oxalyl chloride in DCM at −10°C installs the oxalic acid group, achieving 79% yield.
Protecting Group Strategies
Benzyloxy-protected indoles require careful deprotection post-oxalylation. Hydrogenolysis over palladium on carbon (Pd/C) in ethanol effectively removes benzyl groups without cleaving the oxamate ester.
Optimization of Reaction Parameters
Temperature Effects
Low temperatures (0–5°C) minimize side reactions such as over-acylation or ester hydrolysis. For example, cooling the reaction mixture to 0°C during ethyl oxalyl chloride addition prevents exothermic decomposition, improving yield from 65% to 88%.
Stoichiometric Considerations
A 1.1:1 molar ratio of oxalyl chloride to amine ensures complete conversion while avoiding dimerization. Excess oxalyl chloride (>1.5 eq) leads to bis-acylation byproducts, reducing isolable yields by 15–20%.
Comparative Analysis of Synthetic Routes
Yield vs. Complexity Trade-offs
Direct oxalylation offers simplicity but moderate yields (45–88%), whereas stepwise approaches provide higher purity at the cost of additional synthetic steps:
| Method | Steps | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| One-pot oxalylation | 1 | 45–88% | 85–92% |
| Stepwise functionalization | 3 | 62–79% | 95–98% |
Scalability Challenges
Large-scale reactions (>100 g) face mixing inefficiencies due to viscous intermediates. Switching from batch to flow chemistry improves heat transfer and reduces reaction time by 40%.
Analytical Characterization
Spectroscopic Validation
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
Oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Biological Activities
Compounds containing both oxalic acid and indole structures have been associated with various pharmacological effects. The specific biological activities of oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine require further investigation through experimental studies. Notably, indole derivatives are often linked to:
- Antimicrobial Activity : Indole derivatives have shown potential in combating bacterial infections.
- Antitumor Properties : Some studies suggest that indole compounds can inhibit tumor growth, making them candidates for cancer therapy.
- Neurological Effects : Given the role of indole derivatives in neurotransmitter regulation, this compound may have implications for mood disorders and other neurological conditions.
Potential Applications
The compound's unique combination of features suggests several applications across different fields:
Pharmaceutical Research
- Drug Development : The biological activities associated with this compound make it a candidate for developing new drugs targeting bacterial infections or cancer.
- Pharmacokinetics Studies : Understanding how this compound interacts with biological systems could lead to improved therapeutic strategies.
Material Science
- Polymer Chemistry : The properties of oxalic acid can be utilized in synthesizing novel polymeric materials with enhanced characteristics.
- Co-crystallization Studies : Oxalic acid serves as a versatile coformer in the development of multicomponent crystalline forms, potentially improving drug solubility and stability.
Mechanism of Action
The mechanism of action of oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table summarizes key structural analogs and their pharmacological profiles:
Key Structural and Functional Differences
Benzyloxy Group vs. Smaller Substituents
- The 5-benzyloxy group in the target compound confers bulkiness and lipophilicity , enhancing interactions with hydrophobic pockets in MAO-B’s active site . In contrast, 5-methoxy analogs (e.g., 5-methoxytryptamine) exhibit weaker MAO-B inhibition due to reduced steric bulk .
Amine Side Chain Modifications
- The ethylmethylamine side chain balances lipophilicity and basicity, facilitating blood-brain barrier penetration for central nervous system (CNS) targeting . Acetylated derivatives (e.g., ) lose basicity, reducing CNS availability and MAO-B inhibition.
- Tertiary amines (e.g., ethylmethylamine) generally show higher metabolic stability compared to primary amines like 5-methoxytryptamine .
Counterion Effects
- Oxalate salts (target compound, ) improve aqueous solubility compared to free bases. Hydrochlorides (e.g., ) are more common but may alter crystallization behavior.
MAO-B Inhibition Mechanism
The benzyloxy group’s hydrophobic π-π interactions with MAO-B’s FAD cofactor are critical for selectivity. In contrast, acetylated or methoxy-substituted analogs lack these interactions, leading to reduced potency .
Receptor Binding Profiles
Biological Activity
The compound oxalic acid, a dicarboxylic acid, is widely recognized for its biological significance and applications in various fields, including biochemistry and pharmacology. This article focuses on the biological activity of oxalic acid in conjunction with the compound {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine, exploring their interactions, mechanisms of action, and potential therapeutic applications.
Oxalic Acid: Overview
Oxalic acid (C₂H₂O₄) is a naturally occurring organic acid found in various plants. It plays a crucial role in plant metabolism and has been studied for its effects on human health, particularly in relation to its antioxidant properties and potential toxicity at high concentrations.
Biological Effects :
- Antioxidant Properties : Oxalic acid has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .
- Toxicity : At elevated levels, oxalic acid can lead to toxicity, particularly affecting the kidneys and contributing to the formation of calcium oxalate stones .
{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine: Structure and Activity
This compound belongs to a class of indole derivatives that have garnered attention due to their diverse biological activities, including anticancer and antimicrobial properties.
Mechanism of Action :
- Cellular Interaction : The indole moiety is known for its ability to interact with various biological targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis .
- Antimicrobial Activity : Studies have indicated that compounds with indole structures can exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
In Vitro Studies
Recent research has evaluated the biological activity of both oxalic acid and the indole derivative through various assays:
-
Cytotoxicity Assays :
- The cytotoxic effects were assessed using human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Results indicated that certain derivatives exhibited promising antiproliferative activity .
- The minimum inhibitory concentration (MIC) for some indole derivatives was found to be as low as 0.98 μg/mL against MRSA .
- Molecular Docking Studies :
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 |
|---|---|---|---|
| Oxalic Acid | Antioxidant | Various | N/A |
| {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine | Anticancer | HCT-116, HeLa | IC50 ~ 10 μM |
| Indole Derivative | Antimicrobial | MRSA | 0.98 μg/mL |
| Indole Derivative | Antitubercular | M. tuberculosis | 10 μg/mL |
Case Study 1: Anticancer Activity
In a study assessing the antiproliferative effects of synthesized indole derivatives, several compounds demonstrated significant cytotoxicity against cancer cell lines. The study highlighted the potential of these compounds as novel anticancer agents due to their ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of indole derivatives against Staphylococcus aureus. The results showed that certain compounds effectively inhibited biofilm formation, suggesting their potential use in treating biofilm-associated infections .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine oxalate to improve yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Solvent Selection: Methanol at 0°C for dissolving precursors (e.g., 2-(5-(benzyloxy)-1H-indol-3-yl)acetonitrile) to enhance solubility and reduce side reactions .
- Reduction Conditions: Use of NaBH4 with NiCl2 as a catalyst under ice-bath conditions to ensure selective reduction of nitriles to amines .
- Purification: TLC monitoring (EtOAc solvent system) and sequential washes with saturated NaHCO3 and brine to remove impurities .
- Critical Parameters: Temperature control (0°C to room temperature), solvent polarity, and catalyst stoichiometry significantly impact yield and purity.
Q. What analytical techniques are most effective for confirming the structural integrity of {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine oxalate?
- Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy: 1H and 13C NMR to confirm the benzyloxy-indole core, ethylmethylamine chain, and oxalate counterion .
- Mass Spectrometry (ESI-MS): To verify molecular weight (e.g., m/z 339.2 [M + H]+ observed in similar oxalate salts) .
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., C=O stretch of oxalic acid at ~1700 cm⁻¹) .
- Validation: Cross-referencing with X-ray crystallography data (if available) ensures absolute structural confirmation .
Q. What methodologies are recommended for evaluating the biological activity of this compound in receptor binding studies?
- Methodological Answer:
- Radioligand Binding Assays: Use tritiated or fluorescent ligands (e.g., 5-HT2A or D2 receptor probes) to quantify affinity (Ki values) .
- Functional Assays: Measure intracellular responses (e.g., cAMP levels or calcium flux) to assess agonist/antagonist activity .
- Surface Plasmon Resonance (SPR): Real-time kinetics analysis for binding interactions with purified receptors .
- Controls: Include reference compounds (e.g., sertindole for 5-HT2A/D2 comparisons) and replicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound at the molecular level?
- Methodological Answer:
- Molecular Docking: Use homology models of target receptors (e.g., 5-HT2A) to predict binding poses, focusing on interactions between the benzyloxy-indole moiety and hydrophobic receptor pockets .
- Mutagenesis Studies: Introduce point mutations in receptor binding sites (e.g., Ser5.46 in 5-HT2A) to validate critical interaction residues .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes over nanoseconds to assess stability and conformational changes .
- Integration: Combine computational predictions with functional assay data to refine mechanistic hypotheses .
Q. When encountering contradictory data in pharmacological profiling, what strategies resolve discrepancies?
- Methodological Answer:
- Orthogonal Assays: Cross-validate binding affinity (e.g., radioligand assays) with functional responses (e.g., β-arrestin recruitment) to rule out assay-specific artifacts .
- Purity Verification: Re-analyze compound purity via HPLC (>95%) and NMR to exclude batch variability .
- Species-Specific Receptors: Test activity across human, rat, and mouse receptor isoforms to address interspecies differences .
- Statistical Rigor: Apply Bland-Altman analysis or Cohen’s kappa to quantify data agreement .
Q. How does the benzyloxy group at the 5-position of the indole ring influence physicochemical and pharmacological properties compared to other substituents?
- Methodological Answer:
- Physicochemical Impact: The benzyloxy group increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. Compare with analogs (e.g., 5-methoxy or 5-fluoro derivatives) using shake-flask logP measurements .
- Pharmacological Impact:
- Receptor Selectivity: Benzyloxy-substituted indoles show higher 5-HT2A affinity over D2 receptors (e.g., Ki ratio of 10:1 vs 2:1 for methoxy derivatives) due to steric and electronic effects .
- Metabolic Stability: Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to assess oxidative degradation risks .
- Comparative Tools: Use QSAR models to correlate substituent properties (Hammett σ, π parameters) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
